Aspacytarabine - 2098942-53-9

Aspacytarabine

Catalog Number: EVT-260246
CAS Number: 2098942-53-9
Molecular Formula: C13H18N4O8
Molecular Weight: 358.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspacytarabine is a small molecule pro-drug consisting of cytarabine, an antimetabolite analog of cytidine with a modified arabinose sugar moiety, covalently bonded to asparagine, with potential antineoplastic activity. Upon intravenous administration, aspacytarabine targets cancer cells, which often lack asparagine synthetase and are dependent on an external source of amino acids due to their high metabolic rate. Once the prodrug is inside target cells, the cytarabine component is cleaved and competes with cytidine for incorporation into DNA. The arabinose sugar moiety of cytarabine sterically hinders the rotation of the molecule within DNA, resulting in cell cycle arrest, specifically during the S phase of replication. Cytarabine also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. Because BST-236 specifically targets cancer cells, it may spare normal tissues from cytarabine-related toxicities.
Overview

Aspacytarabine is a novel anti-metabolite drug designed primarily for the treatment of acute myeloid leukemia (AML). It is characterized as a prodrug of cytarabine, which is widely used in chemotherapy but associated with significant toxicities. Aspacytarabine is synthesized by covalently binding cytarabine to asparagine, allowing for higher doses of cytarabine to be administered with reduced systemic exposure and toxicity, particularly beneficial for older or unfit patients who cannot tolerate standard chemotherapy regimens .

Source and Classification

Aspacytarabine, also known by its developmental code BST-236, is classified under several categories:

  • Drug Type: Small molecule drug
  • Classification: Antimetabolites, DNA synthesis inhibitors, and drug conjugates
  • Therapeutic Areas: Primarily focused on hematological malignancies such as AML and myelodysplastic syndromes .
Synthesis Analysis

Methods and Technical Details

The synthesis of Aspacytarabine involves a chemical reaction where cytarabine, a nucleoside analog, is conjugated with asparagine. This process enhances the solubility and bioavailability of cytarabine while minimizing its toxic effects. The technical details of the synthesis typically include:

  • Reagents: Cytarabine and asparagine
  • Conditions: Specific pH and temperature controls to facilitate the conjugation reaction
  • Purification: Techniques such as chromatography to isolate the final product from unreacted materials .
Molecular Structure Analysis

Structure and Data

Aspacytarabine has a molecular formula of C13H18N4O8C_{13}H_{18}N_{4}O_{8} and a CAS Registry number of 2098942-53-9. The molecular structure can be represented as follows:

Aspacytarabine Structure \text{Aspacytarabine Structure }

The InChIKey for Aspacytarabine is PVPJTBAEAQVTPN-HRAQMCAYSA-N, which provides a unique identifier for its chemical structure. The compound's design allows it to mimic natural substrates in cellular processes while delivering the active cytarabine more effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Aspacytarabine undergoes hydrolysis in vivo to release cytarabine upon entering the bloodstream. This reaction is essential for its mechanism of action, where cytarabine acts as an antimetabolite inhibiting DNA synthesis. Key aspects of these reactions include:

  • Hydrolysis Reaction: The cleavage of the bond between cytarabine and asparagine facilitated by enzymes such as peptidases.
  • Kinetics: The rate of hydrolysis can vary based on factors like pH and temperature, impacting therapeutic efficacy .
Mechanism of Action

Process and Data

Aspacytarabine functions primarily through its active metabolite, cytarabine. Once released, cytarabine inhibits DNA polymerase, thereby interfering with DNA replication and transcription in rapidly dividing cancer cells. This mechanism leads to:

  • Cell Cycle Arrest: Particularly during the S-phase of cell division.
  • Apoptosis Induction: Triggering programmed cell death in malignant cells.

Clinical studies have shown that Aspacytarabine achieves a complete response rate of approximately 37% in patients unfit for standard chemotherapy, indicating its potential effectiveness in treating AML .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aspacytarabine exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the asparagine conjugation.
  • Stability: Stable under physiological conditions until hydrolyzed.
  • Bioavailability: Improved compared to free cytarabine due to reduced systemic exposure.

The pharmacokinetic profile suggests that Aspacytarabine can be administered at higher doses with a favorable safety profile compared to traditional therapies .

Applications

Scientific Uses

Aspacytarabine is primarily being investigated for:

  • Treatment of Acute Myeloid Leukemia: Especially in patients who are older or have comorbidities that make them unfit for intensive chemotherapy.
  • Myelodysplastic Syndromes: Showing promise in clinical trials for this patient population.

Ongoing clinical trials continue to evaluate its efficacy and safety profile across various hematologic malignancies, reinforcing its potential role in modern cancer therapy .

Introduction to Acute Myeloid Leukemia (AML) and Therapeutic Challenges

Epidemiology and Prognostic Factors in AML

Acute Myeloid Leukemia (AML) represents a significant oncologic challenge characterized by heterogeneous molecular profiles and clinical outcomes. With approximately 22,000 new cases annually in the United States and a median diagnosis age of 68-69 years, AML disproportionately affects older adults, a population often excluded from intensive therapies [3] [9]. Global incidence patterns reveal higher rates in developed countries with elevated Socio-Demographic Index (SDI), correlating with aging populations and improved diagnostics. Between 2011-2019, patients aged ≥80 years experienced a concerning 15.95% increase in incidence rates, highlighting the shifting demographic burden [10].

Prognostic stratification in AML relies heavily on genetic profiling. The European LeukemiaNet (ELN) classification system categorizes patients into favorable, intermediate, and adverse-risk groups based on cytogenetic and molecular features:

Table 1: Key Prognostic Genetic Markers in AML

Genetic MarkerPrevalenceRisk CategoryClinical Significance
NPM1 mutations~30% of AMLFavorable (without FLT3-ITD)Improved response to intensive chemotherapy
FLT3-ITD~30% of AMLAdverseHigh relapse risk; requires FLT3 inhibitors
TP53 mutations5-10% of AMLAdverseMedian OS <6 months; therapy resistance
Core-binding factor7-12% (≥60y)FavorableResponsive to high-dose cytarabine

Secondary AML (evolving from myelodysplastic syndromes or therapy-related) constitutes 28-39% of cases in older adults and portends particularly poor outcomes [1] [7]. The 5-year overall survival (OS) rate starkly illustrates age-related disparities: 40-50% in patients ≤60 years versus <15-20% in those >60 years [10]. This prognostic dichotomy underscores the critical need for age-adapted therapeutic strategies.

Limitations of Conventional Cytarabine-Based Therapies

Cytarabine (ara-C) has formed the backbone of AML therapy for over four decades, typically administered in combination with anthracyclines ("7+3 regimen"). While effective in younger, fit patients, its application faces significant constraints:

  • Dose-limiting toxicities: High-dose cytarabine (≥1g/m²) induces severe cerebellar toxicity (10-15% incidence) and gastrointestinal complications in older patients, often necessitating dose reductions or therapy abandonment [1] [7].
  • Age-related exclusions: Conventional intensive chemotherapy excludes approximately 40-60% of newly diagnosed AML patients >65 years due to performance status, comorbidities, or organ dysfunction [3] [10]. The Hematopoietic Cell Transplantation-Specific Comorbidity Index (HCT-CI) predicts prohibitive mortality risk: median OS of 45 weeks with score=0 versus 19 weeks with score=3 [3].
  • Inefficacy in high-risk subtypes: Cytarabine monotherapy demonstrates CR rates below 15% in TP53-mutant AML and secondary AML, with median OS <6 months in these subgroups [7] [10]. Prior hypomethylating agent (HMA) exposure further diminishes response rates to subsequent therapies.

The therapeutic window narrows significantly with age: intensive chemotherapy achieves complete remission (CR) in only 40-60% of older adults versus 60-80% in younger counterparts, while treatment-related mortality escalates from <5% to 15-30% [3] [10]. These limitations highlight the critical need for biologically targeted, toxicity-sparing alternatives.

Unmet Needs in Treating Older or Unfit AML Patients

The therapeutic landscape for medically unfit AML patients remains constrained by multiple intersecting challenges:

  • Limited treatment options: Until recently, low-dose cytarabine (LDAC) and hypomethylating agents (azacitidine/decitabine) constituted the primary alternatives, yielding CR rates of only 10-20% and median OS of 6-10 months [1] [4]. The historical meta-analysis CR rate for LDAC/HMA in older AML patients was just 14.9% [1].
  • Genetic complexity: Older patients exhibit higher frequencies of adverse-risk features: 50% carry poor-risk cytogenetics versus 15-20% in younger cohorts, while TP53 mutations occur in 18-25% of secondary AML cases [1] [7] [10]. These molecular profiles confer inherent resistance to conventional therapies.
  • Functional compromise: Up to 39% of older AML patients present with ECOG performance status ≥2, rendering them ineligible for intensive regimens [4]. Frailty metrics (unintentional weight loss, decreased mobility) affect ≥15% of patients >65 years, further limiting therapeutic options [3].

Aspacytarabine (BST-236) emerges as a promising solution to these challenges. This innovative prodrug—composed of cytarabine covalently bound to asparagine—undergoes selective activation in leukemic blasts, minimizing systemic exposure to free cytarabine while enabling effective dose delivery [2] [4]. The compound has received FDA Fast Track (2020) and Orphan Drug designations (2019), reflecting its potential to address critical therapeutic gaps in unfit AML patients [2] [8].

Table 2: Aspacytarabine Clinical Efficacy in Unfit AML (Phase 2b Data)

Patient SubgroupComplete Remission (CR) RateMRD NegativityMedian Overall Survival
Overall population36.9% (24/65)50% of responders (12/24)9 months (range 6-15.9)
Secondary AML26.7%40% of respondersNot reported
Prior HMA exposure25% (3/12)Not reportedNot reached in responders
TP53-mutant36% (4/11)Not reportedNot reached in responders
De novo AML43.6%54.5% of respondersNot reached in responders

Phase 2b trial data (NCT03435848) demonstrate aspacytarabine's ability to address these unmet needs. In 65 treated patients (median age 75 years; 39.4% secondary AML), the CR rate reached 36.9%—significantly surpassing historical controls (P<0.0001) [1] [7]. Remarkably, hematologic recovery occurred uniformly by day 26 without prolonged cytopenias, and importantly, none of the dose-limiting cerebellar or severe gastrointestinal toxicities associated with conventional high-dose cytarabine were observed [1] [4]. These findings position aspacytarabine as a potential therapeutic backbone for patients historically excluded from intensive regimens.

Properties

CAS Number

2098942-53-9

Product Name

Aspacytarabine

IUPAC Name

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid

Molecular Formula

C13H18N4O8

Molecular Weight

358.30 g/mol

InChI

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1

InChI Key

PVPJTBAEAQVTPN-HRAQMCAYSA-N

SMILES

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

Aspacytarabine

Canonical SMILES

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.